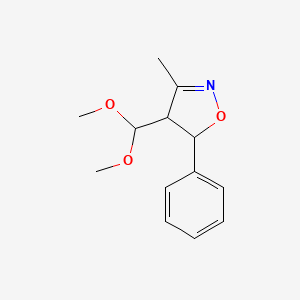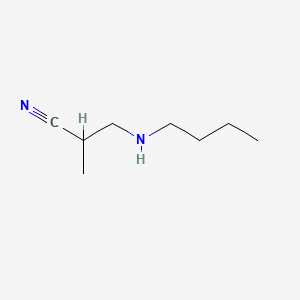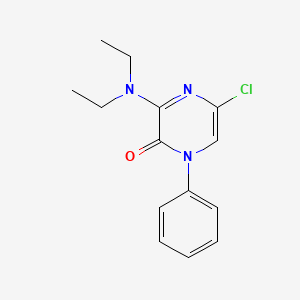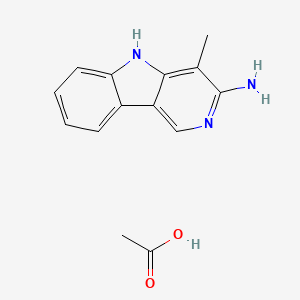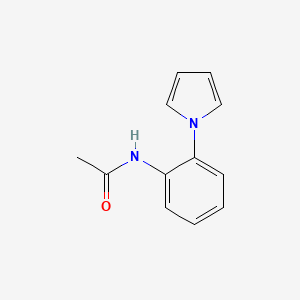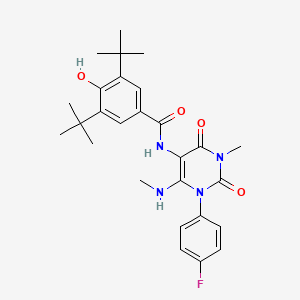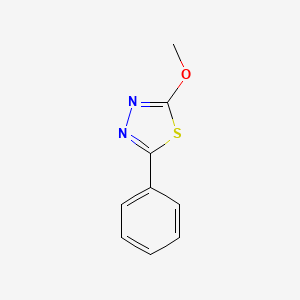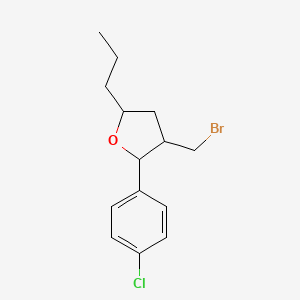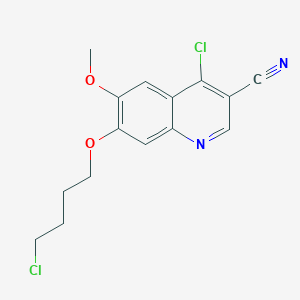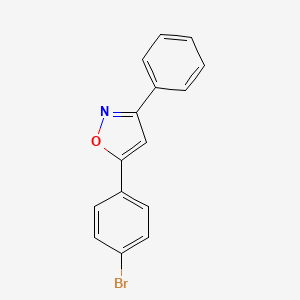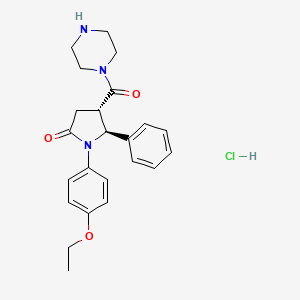![molecular formula C11H9ClN2O4S B12909542 4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-10-9](/img/structure/B12909542.png)
4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro group, a nitrobenzyl group, and a thioether linkage, which may contribute to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of Thioether Linkage: The thioether linkage can be formed by reacting a thiol with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of 4-amino-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one.
Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Possible applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrobenzyl and isoxazole groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage may also play a role in binding to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazole: Similar structure but without the oxazolone ring.
4-Chloro-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with an amino group instead of a nitro group.
5-(((4-Nitrobenzyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
Uniqueness
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
89661-10-9 |
|---|---|
Fórmula molecular |
C11H9ClN2O4S |
Peso molecular |
300.72 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-nitrophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9ClN2O4S/c12-10-9(18-13-11(10)15)6-19-5-7-1-3-8(4-2-7)14(16)17/h1-4H,5-6H2,(H,13,15) |
Clave InChI |
CZQHVNJCUHFBLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC2=C(C(=O)NO2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


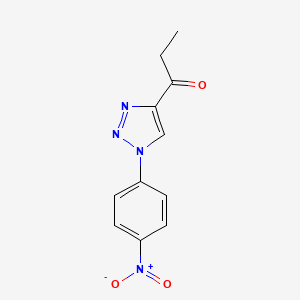
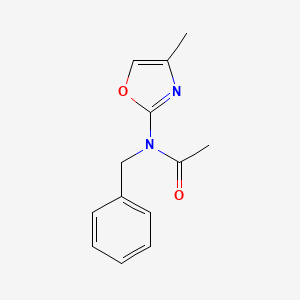
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
